molecular formula C19H15F4N3OS B2607885 N-(4-fluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide CAS No. 303997-97-9

N-(4-fluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide

Cat. No.: B2607885
CAS No.: 303997-97-9
M. Wt: 409.4
InChI Key: FZVHRPLIWGEPSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring substituted with fluorophenyl and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as tetrabutylammonium iodide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

N-(4-fluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antifungal and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with fluorophenyl and trifluoromethylphenyl groups, such as:

  • N-(4-chlorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide
  • N-(4-bromophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide

Uniqueness

N-(4-fluorophenyl)-1,3-dimethyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability and biological activity compared to similar compounds .

Properties

IUPAC Name

N-(4-fluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenyl]sulfanylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F4N3OS/c1-11-16(17(27)24-14-8-6-13(20)7-9-14)18(26(2)25-11)28-15-5-3-4-12(10-15)19(21,22)23/h3-10H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVHRPLIWGEPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)NC2=CC=C(C=C2)F)SC3=CC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F4N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.